molecular formula C6H7BrN2O B3034133 2-Bromo-5-methoxy-3-methylpyrazine CAS No. 1393562-33-8

2-Bromo-5-methoxy-3-methylpyrazine

Cat. No.: B3034133
CAS No.: 1393562-33-8
M. Wt: 203.04 g/mol
InChI Key: CFMIAFDBSYBFHE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-methylpyrazine is an organic compound with the molecular formula C₆H₇BrN₂O It is a pyrazine derivative characterized by the presence of bromine, methoxy, and methyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxy-3-methylpyrazine can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylpyrazine using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-methoxy-3-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-3-methylpyrazine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyrazine
  • 2-Bromo-3-methoxyphenol
  • 2-Bromo-3-methylpyrazine

Uniqueness

2-Bromo-5-methoxy-3-methylpyrazine is unique due to the presence of both bromine and methoxy groups on the pyrazine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research .

Properties

IUPAC Name

2-bromo-5-methoxy-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIAFDBSYBFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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